molecular formula C7H4BF6NO2 B11858689 (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid

(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B11858689
M. Wt: 258.92 g/mol
InChI Key: DEAHPPZTBIHZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with two trifluoromethyl groups at the 2 and 6 positions and a boronic acid group at the 3 position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, due to its unique electronic properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid typically involves halogen-metal exchange followed by borylation. One common method includes the use of a halogenated precursor, such as 2,6-dibromo-3-(trifluoromethyl)pyridine, which undergoes lithium-halogen exchange with n-butyllithium, followed by reaction with a boron source like trimethyl borate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of trifluoromethyl groups, which enhance its electron-withdrawing properties and reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules .

Properties

Molecular Formula

C7H4BF6NO2

Molecular Weight

258.92 g/mol

IUPAC Name

[2,6-bis(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C7H4BF6NO2/c9-6(10,11)4-2-1-3(8(16)17)5(15-4)7(12,13)14/h1-2,16-17H

InChI Key

DEAHPPZTBIHZRQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.